molecular formula C17H21N3OS B4197717 1-[(1-ethyl-1H-indol-3-yl)carbonothioyl]-4-piperidinecarboxamide

1-[(1-ethyl-1H-indol-3-yl)carbonothioyl]-4-piperidinecarboxamide

Cat. No. B4197717
M. Wt: 315.4 g/mol
InChI Key: DFMQSVXTJVZZLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1-ethyl-1H-indol-3-yl)carbonothioyl]-4-piperidinecarboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is also known as A-967079 and is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. The activation of TRPV1 is involved in various physiological and pathological processes, such as pain sensation, inflammation, and cancer. Therefore, the selective inhibition of TRPV1 by A-967079 may have therapeutic benefits in these conditions.

Mechanism of Action

The mechanism of action of A-967079 involves the selective inhibition of TRPV1 ion channels. TRPV1 channels are expressed in sensory neurons and are involved in pain sensation and inflammation. When activated by various stimuli, such as heat, capsaicin, and acid, TRPV1 channels allow the influx of cations, leading to depolarization of the neuron and the generation of action potentials. A-967079 selectively binds to the intracellular side of TRPV1 channels and blocks the influx of cations, thereby inhibiting the depolarization of the neuron and the generation of action potentials. This results in the inhibition of pain sensation and inflammation.
Biochemical and physiological effects:
The biochemical and physiological effects of A-967079 are related to its selective inhibition of TRPV1 channels. In pain research, A-967079 has been shown to reduce pain behavior in various animal models of pain, such as thermal and mechanical hyperalgesia. In inflammation research, A-967079 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-1β. In cancer research, A-967079 has been shown to inhibit the proliferation and migration of cancer cells, possibly through the modulation of calcium signaling and the inhibition of NF-κB activation. In neurology research, A-967079 has been shown to modulate the release of neurotransmitters, such as glutamate and GABA, indicating its potential as a treatment for neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using A-967079 in lab experiments are related to its selectivity and potency as a TRPV1 antagonist. A-967079 has been shown to be highly selective for TRPV1 channels, with no significant effects on other ion channels or receptors. This allows for the specific investigation of TRPV1-mediated processes without interference from other channels or receptors. A-967079 is also highly potent, with an IC50 of around 30 nM, allowing for the use of lower concentrations in experiments. The limitations of using A-967079 in lab experiments are related to its synthetic nature and low yield of synthesis. A-967079 is a synthetic compound that requires several steps of synthesis, which may limit its availability and increase its cost. The low yield of synthesis also limits the amount of A-967079 that can be produced, which may affect its use in large-scale experiments.

Future Directions

There are several future directions for the research of A-967079. In pain research, A-967079 may be further investigated as a potential analgesic drug with reduced side effects compared to traditional painkillers. In inflammation research, A-967079 may be further investigated as an anti-inflammatory drug with potential applications in various inflammatory conditions, such as arthritis and inflammatory bowel disease. In cancer research, A-967079 may be further investigated as a cancer therapy with potential applications in various types of cancer, such as breast and prostate cancer. In neurology research, A-967079 may be further investigated as a treatment for neurological disorders, such as epilepsy and anxiety, through the modulation of neurotransmitter release. Additionally, the development of more potent and selective TRPV1 antagonists may provide further insights into the role of TRPV1 channels in various physiological and pathological processes.

Scientific Research Applications

A-967079 has been extensively studied in various scientific research fields, including pain, inflammation, cancer, and neurology. In pain research, A-967079 has been shown to selectively inhibit TRPV1-mediated pain sensation without affecting other sensory modalities, such as touch and pressure. Therefore, A-967079 may have potential as a novel analgesic drug with reduced side effects compared to traditional painkillers. In inflammation research, A-967079 has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory drug. In cancer research, A-967079 has been shown to inhibit the proliferation and migration of cancer cells, suggesting its potential as a cancer therapy. In neurology research, A-967079 has been shown to modulate the release of neurotransmitters, such as glutamate and GABA, indicating its potential as a treatment for neurological disorders, such as epilepsy and anxiety.

properties

IUPAC Name

1-(1-ethylindole-3-carbothioyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS/c1-2-19-11-14(13-5-3-4-6-15(13)19)17(22)20-9-7-12(8-10-20)16(18)21/h3-6,11-12H,2,7-10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMQSVXTJVZZLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C(=S)N3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794826
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(1-ethyl-1H-indol-3-yl)carbonothioyl]-4-piperidinecarboxamide
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1-[(1-ethyl-1H-indol-3-yl)carbonothioyl]-4-piperidinecarboxamide
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